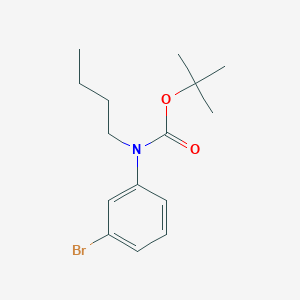

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate

Description

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate is a carbamate derivative featuring a tert-butyl protective group, a 3-bromophenyl aromatic ring, and an N-butyl substituent. The bromine atom at the 3-position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group offers steric protection, improving stability during synthesis .

Properties

IUPAC Name |

tert-butyl N-(3-bromophenyl)-N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-5-6-10-17(14(18)19-15(2,3)4)13-9-7-8-12(16)11-13/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSJZYQBFRBFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations for Secondary Amine Reactivity

Secondary amines, such as N-(3-bromophenyl)-N-butylamine, exhibit reduced nucleophilicity compared to primary amines due to steric hindrance and electronic effects. Consequently, reaction conditions must be carefully optimized to ensure complete conversion. Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and mild bases (e.g., triethylamine, sodium bicarbonate) are preferred to enhance reactivity without promoting side reactions.

Laboratory-Scale Synthesis Protocols

Standard Boc Protection Using Boc₂O

- Reagents : N-(3-Bromophenyl)-N-butylamine (1.0 equiv), Boc₂O (1.1 equiv), triethylamine (1.2 equiv), dichloromethane (DCM).

- Conditions : The amine is dissolved in DCM and cooled to 0°C. Boc₂O and triethylamine are added dropwise, followed by stirring at room temperature for 12–24 hours.

- Work-up : The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

- Yield : 85–95% after purification via silica gel chromatography (hexane/ethyl acetate = 20:1).

Mechanistic Insight : Triethylamine neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The Boc group selectively protects the amine without affecting the bromophenyl moiety.

Alternative Method Using Sodium Bicarbonate

- Reagents : N-(3-Bromophenyl)-N-butylamine (1.0 equiv), Boc₂O (1.05 equiv), sodium bicarbonate (2.0 equiv), tetrahydrofuran (THF).

- Conditions : The amine and sodium bicarbonate are suspended in THF. Boc₂O is added, and the mixture is stirred at room temperature overnight.

- Work-up : Filtration removes excess bicarbonate, and the filtrate is concentrated. The crude product is recrystallized from cyclohexane/toluene.

- Yield : 75–80% with >95% purity.

Advantages : This method avoids strong bases, making it suitable for acid-sensitive substrates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance scalability and safety:

- Reactor Setup : Tubular reactors with precise temperature control (0–25°C).

- Parameters : Residence time of 30–60 minutes, Boc₂O in excess (1.2 equiv), and triethylamine as the base.

- Output : 90–95% conversion with throughputs exceeding 1 kg/hour.

Benefits : Improved heat dissipation and reduced exposure to hazardous reagents.

Optimization and Troubleshooting

Common Side Reactions and Mitigation

Purification Strategies

- Chromatography : Silica gel with hexane/ethyl acetate gradients resolves unreacted amine and Boc byproducts.

- Recrystallization : Cyclohexane/toluene mixtures yield high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

- LC-MS : [M+H]⁺ = 342.1 (calculated for C₁₅H₂₁BrNO₂).

Comparative Analysis of Methods

| Parameter | Lab-Scale (DCM/TEA) | Industrial (Flow Reactor) |

|---|---|---|

| Yield | 85–95% | 90–95% |

| Purity | >95% | >98% |

| Scalability | Limited | High |

| Solvent Consumption | Moderate | Low |

Emerging Innovations

Recent advances include enzymatic carbamation using lipases, which operate under aqueous conditions and ambient temperatures. While still experimental, these methods promise reduced energy consumption and improved selectivity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-bromophenyl)-N-butylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with other aromatic compounds.

Biological Research

In biological contexts, this compound is investigated for its potential effects on enzyme activity and protein interactions. Notable applications include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development.

- Receptor Modulation: The compound's structure allows it to interact with various receptors, influencing cellular signaling pathways.

| Activity | Description |

|---|---|

| Anticancer Potential | Investigated for selective growth inhibition of tumorigenic cells. |

| Anti-inflammatory Effects | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Neuroprotective Properties | Explored for neuroprotective effects in models of neurodegeneration. |

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications in:

- Polymer Production: Used as a building block for polymers.

- Coatings and Adhesives: Its properties allow for enhanced performance in coatings formulations.

Case Study 1: Anticancer Activity

A study evaluated the compound's effectiveness against breast cancer cell lines. Results indicated that it inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromophenyl)-N-butylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares tert-butyl N-(3-bromophenyl)-N-butylcarbamate with structurally related carbamates, emphasizing substituent effects on molecular weight, reactivity, and applications.

*Inferred due to lack of direct data; structural analogs suggest approximate values.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates: tert-butyl N-(3-aminophenyl)carbamate is directly used in synthesizing rofecoxib , while aminoethyl derivatives (e.g., ) may serve as precursors for kinase inhibitors.

- Diverse Reactivity : Brominated analogs are preferred for late-stage diversification in medicinal chemistry, whereas fluorinated or cyanated variants () are leveraged for electronic tuning or bioconjugation.

Biological Activity

Tert-butyl N-(3-bromophenyl)-N-butylcarbamate (CAS No. 925932-66-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptors, influencing cellular signaling pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer Potential | Investigated for selective growth inhibition of tumorigenic cells. |

| Anti-inflammatory Effects | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Neuroprotective Properties | Explored for neuroprotective effects in various models of neurodegeneration. |

Anticancer Activity

A study highlighted the compound's ability to inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selectivity was assessed in matched pairs of murine liver cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM . The mechanism involved alterations in key signaling pathways, including those related to cell proliferation and apoptosis.

Anti-inflammatory Mechanisms

Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro assays showed a decrease in the expression levels of TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic application in treating inflammatory diseases.

Neuroprotective Effects

In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death. It was found to enhance cell viability and reduce markers of apoptosis in neuronal cell cultures exposed to neurotoxic agents . These findings suggest its potential use in neurodegenerative disorders such as Alzheimer's disease.

Safety and Toxicity

While exploring its therapeutic potential, safety assessments are crucial. Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models . However, further studies are warranted to fully elucidate its safety parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(3-bromophenyl)-N-butylcarbamate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbamate with 3-bromo-N-butylphenyl derivatives under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to deprotonate intermediates. Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for solubility and reaction kinetics. Temperature control (0–25°C) minimizes side reactions like hydrolysis . Yield optimization requires stoichiometric precision, slow addition of reagents, and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The tert-butyl group typically appears as a singlet (~1.3–1.5 ppm for ¹H; ~28–30 ppm for ¹³C). The 3-bromophenyl moiety shows aromatic protons at 7.0–7.5 ppm with coupling patterns indicative of substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~286.17 for [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

Q. How should researchers handle discrepancies in melting point or solubility data for this compound?

- Methodological Answer : Variations in physical properties often arise from impurities or polymorphic forms. Repurify the compound using gradient recrystallization (e.g., ethanol/water mixtures) and verify purity via HPLC (>95%). Cross-reference literature values from multiple sources (e.g., PubChem, DSSTox) and document solvent systems used for solubility tests .

Advanced Research Questions

Q. What is the mechanistic role of the 3-bromophenyl substituent in the compound’s reactivity toward cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing nature of the carbamate group activates the aryl bromide for palladium-catalyzed reactions. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in degassed solvents (toluene/DMF) at 80–110°C. Monitor reaction progress via TLC or GC-MS to prevent over-substitution .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl group provides steric protection, enhancing stability in basic conditions (pH 8–10). However, under strong acids (e.g., HCl in dioxane), the carbamate undergoes hydrolysis to form a primary amine. Kinetic studies using UV-Vis or NMR can quantify degradation rates. For applications requiring acid stability, consider alternative protecting groups (e.g., benzyl carbamates) .

Q. What strategies are recommended for analyzing the compound’s potential as a protease inhibitor in biochemical assays?

- Methodological Answer :

- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict binding affinity to protease active sites, focusing on interactions between the bromophenyl group and hydrophobic pockets.

- Enzyme Assays : Perform fluorometric or colorimetric assays (e.g., using trypsin or thrombin) with varying inhibitor concentrations. Calculate IC₅₀ values and compare to controls like leupeptin.

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to evaluate structural contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.